molecular formula C6H9FO B2755970 1-[1-(Fluoromethyl)cyclopropyl]ethanone CAS No. 1783648-22-5

1-[1-(Fluoromethyl)cyclopropyl]ethanone

Cat. No.: B2755970
CAS No.: 1783648-22-5
M. Wt: 116.135
InChI Key: SIAMYKQFNACISV-UHFFFAOYSA-N
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Description

1-[1-(Fluoromethyl)cyclopropyl]ethanone is an organic compound characterized by the presence of a fluoromethyl group attached to a cyclopropyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclopropylmethyl ketone with a fluorinating agent under controlled conditions . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of 1-[1-(Fluoromethyl)cyclopropyl]ethanone may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Fluoromethyl)cyclopropyl]ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups .

Scientific Research Applications

1-[1-(Fluoromethyl)cyclopropyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Fluoromethyl)cyclopropyl]ethanone involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate biological processes, leading to desired therapeutic effects or other outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Fluoromethyl)cyclopropyl]ethanone is unique due to the combination of the cyclopropyl ring and the fluoromethyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[1-(fluoromethyl)cyclopropyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO/c1-5(8)6(4-7)2-3-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAMYKQFNACISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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